molecular formula C34H30N4O2S2 B331146 2-(5-METHYL-2-THIENYL)-N~4~-[4-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE

2-(5-METHYL-2-THIENYL)-N~4~-[4-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE

Cat. No.: B331146
M. Wt: 590.8 g/mol
InChI Key: IOPNJVXGJMLLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-METHYL-2-THIENYL)-N~4~-[4-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline backbone with thienyl and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHYL-2-THIENYL)-N~4~-[4-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Coupling Reactions: The final step involves coupling the quinoline and thienyl groups through amide bond formation. This can be achieved using carbodiimide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline nitrogen or the thienyl sulfur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline or thienyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, the compound has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-(5-METHYL-2-THIENYL)-N~4~-[4-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The quinoline and thienyl groups can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(5-METHYL-2-THIENYL)-N~4~-[4-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE stands out due to its dual thienyl and quinoline functionalities

Properties

Molecular Formula

C34H30N4O2S2

Molecular Weight

590.8 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)-N-[4-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]butyl]quinoline-4-carboxamide

InChI

InChI=1S/C34H30N4O2S2/c1-21-13-15-31(41-21)29-19-25(23-9-3-5-11-27(23)37-29)33(39)35-17-7-8-18-36-34(40)26-20-30(32-16-14-22(2)42-32)38-28-12-6-4-10-24(26)28/h3-6,9-16,19-20H,7-8,17-18H2,1-2H3,(H,35,39)(H,36,40)

InChI Key

IOPNJVXGJMLLIK-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(S6)C

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(S6)C

Origin of Product

United States

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